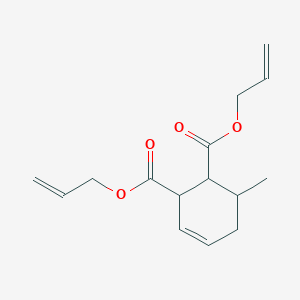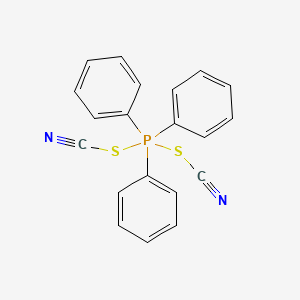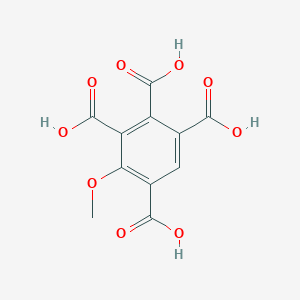![molecular formula C15H14O3S B14480538 2-[(Benzenesulfonyl)methyl]-3-phenyloxirane CAS No. 66084-41-1](/img/structure/B14480538.png)
2-[(Benzenesulfonyl)methyl]-3-phenyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Benzenesulfonyl)methyl]-3-phenyloxirane is an organic compound that features both a benzenesulfonyl group and an oxirane (epoxide) ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzenesulfonyl)methyl]-3-phenyloxirane typically involves the reaction of benzenesulfonyl chloride with an appropriate epoxide precursor under basic conditions. One common method involves the use of sodium hydroxide as a base to facilitate the reaction between benzenesulfonyl chloride and the epoxide precursor .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification methods are critical factors in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Benzenesulfonyl)methyl]-3-phenyloxirane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the epoxide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can react with the compound under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(Benzenesulfonyl)methyl]-3-phenyloxirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(Benzenesulfonyl)methyl]-3-phenyloxirane involves its ability to act as an electrophile due to the presence of the epoxide ring. The compound can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is crucial for its applications in biochemical and medicinal research .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid derivatives: These compounds share the benzenesulfonyl group but lack the epoxide ring.
Epoxides: Compounds with an oxirane ring but without the benzenesulfonyl group.
Propiedades
Número CAS |
66084-41-1 |
|---|---|
Fórmula molecular |
C15H14O3S |
Peso molecular |
274.3 g/mol |
Nombre IUPAC |
2-(benzenesulfonylmethyl)-3-phenyloxirane |
InChI |
InChI=1S/C15H14O3S/c16-19(17,13-9-5-2-6-10-13)11-14-15(18-14)12-7-3-1-4-8-12/h1-10,14-15H,11H2 |
Clave InChI |
FOTCMCQWTYFMMQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C(O2)CS(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



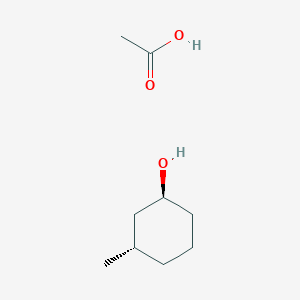
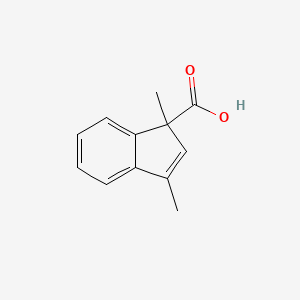
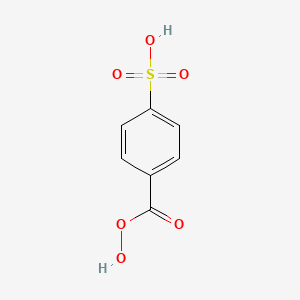
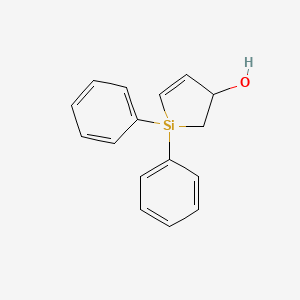
![ethyl 2-[1-(4-methoxybenzoyl)-2H-quinolin-2-yl]-3-oxo-3-phenylpropanoate](/img/structure/B14480481.png)

![3-[2-(tert-Butylsulfanyl)phenyl]prop-2-enoic acid](/img/structure/B14480491.png)


